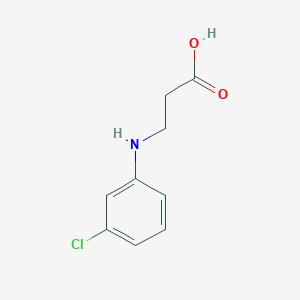

3-((3-Chlorophenyl)amino)propanoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(3-chloroanilino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-2-1-3-8(6-7)11-5-4-9(12)13/h1-3,6,11H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXKNYLHVMSFKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-((3-Chlorophenyl)amino)propanoic Acid: Chemical Structure, Properties, and Synthetic Applications

Executive Summary

In the landscape of medicinal chemistry and rational drug design, functionalized anilines serve as critical building blocks for complex heterocyclic scaffolds. 3-((3-Chlorophenyl)amino)propanoic acid (CAS: 21617-14-1), also known as N-(3-chlorophenyl)-beta-alanine or 3-(m-chloroanilino)propionic acid, is a highly versatile bifunctional intermediate[1]. Its primary industrial and pharmaceutical application lies in its role as the direct precursor to 7-chloro-2,3-dihydroquinolin-4(1H)-one (CAS: 21617-15-2), a core pharmacophore found in numerous antipsychotic agents (e.g., aripiprazole derivatives), antimalarials, and broad-spectrum antibiotics[2].

This technical guide provides an in-depth analysis of the physicochemical properties, synthesis methodologies, and downstream applications of 3-((3-Chlorophenyl)amino)propanoic acid, grounded in field-proven protocols and mechanistic causality.

Chemical Identity and Physicochemical Profiling

Understanding the physicochemical profile of an intermediate is crucial for predicting its solubility, reactivity, and behavior during purification workflows. 3-((3-Chlorophenyl)amino)propanoic acid features both a secondary amine and a carboxylic acid, making it amphoteric. This property can be exploited during acid-base extraction (isoelectric precipitation).

Quantitative Data Summary

The following table summarizes the computed and experimental properties of 3-((3-Chlorophenyl)amino)propanoic acid[1] alongside its primary cyclized derivative[2] for comparative analysis.

| Property | 3-((3-Chlorophenyl)amino)propanoic acid | 7-Chloro-2,3-dihydroquinolin-4(1H)-one |

| CAS Registry Number | 21617-14-1 | 21617-15-2 |

| Molecular Formula | C9H10ClNO2 | C9H8ClNO |

| Molecular Weight | 199.63 g/mol | 181.62 g/mol |

| Exact Mass | 199.040006 Da | 181.029442 Da |

| XLogP3 (Lipophilicity) | 2.6 | 2.0 |

| Topological Polar Surface Area (TPSA) | 49.3 Ų | 29.1 Ų |

| Hydrogen Bond Donors | 2 | 1 |

| Hydrogen Bond Acceptors | 3 | 2 |

| Rotatable Bonds | 4 | 0 |

Expertise & Experience Note: The XLogP3 of 2.6 for the propanoic acid derivative indicates moderate lipophilicity[1]. In synthetic planning, this ensures the intermediate remains soluble in moderately polar organic solvents (like ethyl acetate or dichloromethane) while allowing for straightforward aqueous workup at high or low pH extremes.

Synthesis Methodology: The Michael Addition Workflow

The most robust method for synthesizing 3-((3-Chlorophenyl)amino)propanoic acid is the aza-Michael addition of 3-chloroaniline to an

Mechanistic Causality: Acrylic Acid vs. Alkyl Acrylates

As a synthetic chemist, the choice of the Michael acceptor dictates the downstream workflow:

-

Direct use of Acrylic Acid: This route is highly atom-economical and avoids a secondary saponification step[3]. However, careful temperature control is required because acrylic acid is prone to runaway radical polymerization at elevated temperatures.

-

Use of Ethyl/Methyl Acrylate: Reacting 3-chloroaniline with ethyl acrylate in acetic acid yields the ester intermediate cleanly. This requires a subsequent hydrolysis step (using NaOH/MeOH followed by HCl acidification) but often results in a higher purity crude profile, minimizing polymeric byproducts[3].

Experimental Protocol: Direct Aza-Michael Addition

This protocol is designed as a self-validating system, ensuring intermediate checks prevent downstream failure.

-

Reagent Preparation: Charge a round-bottom flask with 3-chloroaniline (1.0 eq) and water (or a mild acetic acid solution) under an inert argon atmosphere.

-

Controlled Addition: Dropwise add acrylic acid (1.1 - 1.2 eq) while maintaining vigorous agitation. Self-Validation: Monitor the internal temperature; keep it below 30°C during addition to prevent acrylic acid polymerization.

-

Reaction Maturation: Stir the mixture at room temperature for 48 hours, or gently heat to 80°C for 4-6 hours if kinetic acceleration is required[3].

-

Isolation: As the reaction progresses, the amphoteric product will often precipitate from the aqueous layer as it reaches its isoelectric point.

-

Purification: Filter the precipitate with vacuum suction, wash thoroughly with cold distilled water to remove unreacted acrylic acid, and dry under a vacuum to yield 3-((3-Chlorophenyl)amino)propanoic acid as a solid[3].

Caption: Synthetic workflow from 3-chloroaniline to 7-chloro-2,3-dihydroquinolin-4(1H)-one.

Downstream Application: Intramolecular Friedel-Crafts Acylation

The primary utility of 3-((3-Chlorophenyl)amino)propanoic acid is its cyclization into 7-chloro-2,3-dihydroquinolin-4(1H)-one[2]. This is achieved via an intramolecular Friedel-Crafts acylation.

Mechanistic Causality: The Superiority of Polyphosphoric Acid (PPA)

While concentrated sulfuric acid (

-

Why not

? Concentrated sulfuric acid is a harsh reagent that can induce unwanted electrophilic aromatic sulfonation on the electron-rich aniline ring, drastically reducing the yield. PPA provides a milder environment that selectively drives the generation of the acylium ion without sulfonating the ring[3].

Experimental Protocol: PPA-Mediated Cyclization

-

Activation: Heat Polyphosphoric acid (PPA) to 80°C to reduce its viscosity, allowing for efficient stirring.

-

Substrate Addition: Slowly add 3-((3-Chlorophenyl)amino)propanoic acid (1.0 eq) to the warm PPA. Self-Validation: The mixture will turn deep yellow/orange, indicating the protonation of the carboxylic acid and initial formation of the acylium ion.

-

Cyclization: Elevate the temperature to 90-100°C and maintain agitation for 2-3 hours[4].

-

Quenching: Carefully pour the hot, viscous reaction mixture over crushed ice and aqueous ammonia (or sodium metabisulfite)[4]. The sudden shift in pH and temperature forces the cyclized product to crash out of the solution.

-

Extraction & Washing: Extract the aqueous phase with methylene chloride (

). Wash the organic layer with brine, dry over anhydrous

Caption: Mechanistic sequence of the intramolecular Friedel-Crafts acylation using PPA.

Analytical Characterization & Validation

To ensure scientific integrity, every synthesized batch must be validated. For 3-((3-Chlorophenyl)amino)propanoic acid, the following analytical markers serve as a self-validating system:

-

1H NMR (DMSO-d6): Look for the disappearance of the primary amine protons (broad singlet, ~5.0 ppm) of the starting 3-chloroaniline. The product will show a new secondary amine proton (broad triplet, ~6.0-6.5 ppm) and two distinct aliphatic multiplets (~2.4 ppm and ~3.2 ppm) corresponding to the

bridge of the propanoic acid moiety. -

FT-IR Spectroscopy: A strong, broad absorption band around 1700-1720

confirms the presence of the carboxylic acid carbonyl ( -

LC-MS (ESI+): The mass spectrum should display a dominant

peak at m/z 200.0 (accounting for the

References

-

PubChem. "3-((3-Chlorophenyl)amino)propanoic acid | C9H10ClNO2 | CID 12470919" National Center for Biotechnology Information. Available at:[Link]

-

LookChem. "7-chloro-2,3-dihydroquinolin-4(1H)-one Chemical Properties and Synthesis" LookChem Database. Available at:[Link]

- Joly, R., Warnant, J., & Goffinet, B. (1971). "Process for the preparation of chlorinated quinolines" United States Patent US3567732A. Roussel Uclaf.

- Joly, R., Warnant, J., & Goffinet, B. (1971). "Process for the preparation of chlorinated quinolines - Detailed Experimental" United States Patent US3567732A. Roussel Uclaf.

Sources

- 1. 3-((3-Chlorophenyl)amino)propanoic acid | C9H10ClNO2 | CID 12470919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]

- 4. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-((3-Chlorophenyl)amino)propanoic Acid: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 3-((3-Chlorophenyl)amino)propanoic acid, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its fundamental chemical and physical properties, provide a detailed protocol for its synthesis, and explore its current and potential applications as a scaffold for novel therapeutics, particularly in the fields of oncology and neuroscience.

Core Molecular Attributes

3-((3-Chlorophenyl)amino)propanoic acid, also known as N-(3-chlorophenyl)-β-alanine, is a derivative of the non-proteinogenic amino acid β-alanine. The incorporation of a 3-chlorophenyl group significantly influences its electronic properties and biological activity.

Molecular Formula: C₉H₁₀ClNO₂[1]

Molecular Weight: 199.63 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of 3-((3-Chlorophenyl)amino)propanoic acid is presented in the table below. It is important to note a discrepancy in the reported melting point in some databases, with one source listing a physically improbable value of -217 °C. Based on data for analogous N-aryl β-amino acids, which typically melt in the range of 90-200 °C, the extremely low value should be considered erroneous.[2] The properties listed here are a combination of experimental data for closely related compounds and computed values.

| Property | Value | Source |

| IUPAC Name | 3-(3-chloroanilino)propanoic acid | PubChem[1] |

| Synonyms | N-(3-chlorophenyl)-β-alanine, 3-(3-chloroanilino)propanoic acid | PubChem[1] |

| CAS Number | 21617-14-1 | PubChem[1] |

| Physical Form | Solid | --- |

| Boiling Point | 334.7 ± 32.0 °C at 760 mmHg (Predicted) | MilliporeSigma[3] |

| Melting Point | Expected in the range of 90-200°C (based on analogues) | Inferred from similar compounds[2] |

| pKa (Acidic) | ~4 | Estimated |

| pKa (Basic) | ~4-5 | Estimated |

Synthesis of 3-((3-Chlorophenyl)amino)propanoic Acid

The synthesis of N-aryl β-amino acids like 3-((3-Chlorophenyl)amino)propanoic acid can be efficiently achieved through an Aza-Michael addition reaction. This method involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. Below is a detailed, field-proven protocol for the synthesis, adapted from established procedures for analogous compounds.[4]

Synthesis Workflow

Caption: A schematic overview of the synthesis of 3-((3-Chlorophenyl)amino)propanoic acid via Aza-Michael addition.

Detailed Experimental Protocol

Materials:

-

3-Chloroaniline

-

Acrylic acid

-

Toluene

-

5% Aqueous Sodium Hydroxide (NaOH) solution

-

Acetic acid

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloroaniline (1.0 equivalent) and acrylic acid (1.5 equivalents) in toluene.

-

Reaction: Heat the mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Initial Work-up: After cooling the reaction mixture to room temperature, add a 5% aqueous solution of sodium hydroxide. Transfer the mixture to a separatory funnel and separate the aqueous layer.

-

Acidification and Precipitation: Acidify the aqueous layer with acetic acid to a pH of approximately 5. This will cause the crude product to precipitate out of the solution.

-

Purification:

-

Collect the crude solid by filtration.

-

For further purification, dissolve the crude product in a 5% aqueous sodium hydroxide solution and filter to remove any insoluble impurities.

-

Re-acidify the filtrate with acetic acid to a pH of 5 to precipitate the purified 3-((3-Chlorophenyl)amino)propanoic acid.

-

-

Drying: Collect the purified product by filtration, wash with distilled water, and dry under vacuum.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-chlorophenyl group, typically in the range of 6.5-7.5 ppm. The protons of the propanoic acid backbone will appear as multiplets, with the methylene protons adjacent to the nitrogen and the carbonyl group showing distinct chemical shifts. A broad singlet corresponding to the carboxylic acid proton would be observed at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms. The aromatic carbons will resonate in the 110-150 ppm region, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically above 170 ppm.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (around 3000 cm⁻¹), a sharp peak for the C=O stretch (around 1700 cm⁻¹), and bands corresponding to the N-H stretch and C-N stretching of the secondary amine. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (199.63 g/mol ), along with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak).

Applications in Research and Drug Development

N-aryl β-amino acids are valuable scaffolds in medicinal chemistry due to their ability to mimic peptide structures and interact with biological targets.

Potential in Oncology

Recent research has highlighted the critical role of amino acid metabolism in cancer cell proliferation and survival.[5][6] Cancer cells often exhibit an increased dependence on specific amino acids, making the enzymes and transporters involved in their metabolism attractive therapeutic targets.[6][7] Derivatives of 3-aminopropanoic acid have been investigated as potential anticancer agents. For instance, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated their ability to reduce the viability of lung cancer cells.[6] The 3-chlorophenyl moiety in the title compound can enhance its lipophilicity and potential for interaction with hydrophobic pockets in target proteins.

Sources

- 1. 3-((3-Chlorophenyl)amino)propanoic acid | C9H10ClNO2 | CID 12470919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Metabolism of Amino Acids in Cancer [frontiersin.org]

- 5. Oncology Therapeutics Targeting the Metabolism of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to Determining the Solubility Profile of 3-((3-Chlorophenyl)amino)propanoic acid in Organic Solvents

This guide provides a robust framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of the molecule 3-((3-Chlorophenyl)amino)propanoic acid. Given its role as a potential intermediate in pharmaceutical synthesis, a thorough understanding of its solubility is paramount for process development, formulation, and ensuring reproducible outcomes.[1] This document moves beyond a simple listing of data, offering a detailed methodology grounded in established scientific principles to empower researchers to generate their own high-quality solubility data.

Introduction to 3-((3-Chlorophenyl)amino)propanoic acid and the Imperative of Solubility Profiling

3-((3-Chlorophenyl)amino)propanoic acid is a small molecule of interest in medicinal chemistry.[1] As with any active pharmaceutical ingredient (API) or intermediate, its solubility is a critical physicochemical property that governs its behavior in various stages of drug development. From synthesis and purification to formulation and bioavailability, solubility data informs key decisions.[2] A comprehensive solubility profile in a range of organic solvents is essential for:

-

Process Chemistry: Selecting appropriate solvents for reaction media, crystallization, and purification.

-

Formulation Development: Identifying suitable solvent systems for creating stable and effective drug delivery systems.

-

Analytical Method Development: Choosing appropriate diluents for analytical techniques such as High-Performance Liquid Chromatography (HPLC).

This guide will provide a detailed protocol for determining the equilibrium solubility of 3-((3-Chlorophenyl)amino)propanoic acid, a method that measures the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[2]

Physicochemical Properties of 3-((3-Chlorophenyl)amino)propanoic acid

Before embarking on experimental solubility determination, it is crucial to understand the inherent physicochemical properties of the molecule. These properties provide a theoretical basis for its expected solubility behavior.

| Property | Value | Source |

| Molecular Formula | C9H10ClNO2 | PubChem CID: 12470919[3] |

| Molecular Weight | 199.63 g/mol | PubChem CID: 12470919[3] |

| XLogP3 | 2.6 | PubChem CID: 12470919[3] |

| Physical Form | Solid | MilliporeSigma |

| pKa (predicted) | Acidic: 4.5 (approx.) Basic: 2.5 (approx.) | Due to the carboxylic acid and amino groups respectively. |

The XLogP3 value of 2.6 suggests that 3-((3-Chlorophenyl)amino)propanoic acid is moderately lipophilic, indicating it will likely have appreciable solubility in a range of organic solvents.[3] The presence of both a hydrogen bond donor (the secondary amine and carboxylic acid) and a hydrogen bond acceptor (the carbonyl oxygen and the nitrogen) suggests that solute-solvent hydrogen bonding will play a significant role in its solubility in protic solvents.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 3-((3-Chlorophenyl)amino)propanoic acid, the following interactions are key:

-

Hydrogen Bonding: The amino and carboxylic acid groups can form strong hydrogen bonds with protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, acetone).

-

Dipole-Dipole Interactions: The polar nature of the molecule, due to the chloro, amino, and carboxylic acid functional groups, will lead to dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: These weaker forces will be present in all solvent systems but will be the dominant interaction in nonpolar solvents (e.g., hexane, toluene).

A diverse range of solvents should be selected for profiling to probe these different interactions and build a comprehensive understanding of the molecule's solubility.

Experimental Protocol for Equilibrium Solubility Determination

The following is a detailed, step-by-step protocol for determining the equilibrium solubility of 3-((3-Chlorophenyl)amino)propanoic acid using the widely accepted shake-flask method.[4]

Materials and Equipment

-

3-((3-Chlorophenyl)amino)propanoic acid (ensure purity is known and documented)

-

A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, heptane) of appropriate purity (e.g., HPLC grade).

-

Analytical balance

-

Scintillation vials or other suitable glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The overall workflow for determining equilibrium solubility is depicted in the following diagram:

Figure 1: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

-

Preparation of the Standard Curve:

-

Accurately weigh a known amount of 3-((3-Chlorophenyl)amino)propanoic acid and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standards of known concentrations.

-

Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a standard curve of response versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of 3-((3-Chlorophenyl)amino)propanoic acid to a series of vials. An excess is crucial to ensure that a saturated solution is formed.[5] A good starting point is to add enough solid so that a visible amount remains at the end of the experiment.

-

To each vial, add a known volume of the selected organic solvent.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. To verify that equilibrium has been achieved, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[5]

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the standard curve.

-

Analyze the diluted samples using the same analytical method used to generate the standard curve.

-

Determine the concentration of 3-((3-Chlorophenyl)amino)propanoic acid in the diluted samples from the standard curve.

-

Data Calculation

Calculate the solubility of 3-((3-Chlorophenyl)amino)propanoic acid in each solvent using the following formula:

Solubility (mg/mL) = Concentration from standard curve (mg/mL) x Dilution factor

Data Presentation and Interpretation

The determined solubility data should be presented in a clear and concise table to allow for easy comparison across different solvents.

Table 1: Hypothetical Solubility Profile of 3-((3-Chlorophenyl)amino)propanoic acid at 25 °C

| Solvent | Solvent Type | Solubility (mg/mL) |

| Methanol | Polar Protic | [Experimental Value] |

| Ethanol | Polar Protic | [Experimental Value] |

| Acetone | Polar Aprotic | [Experimental Value] |

| Acetonitrile | Polar Aprotic | [Experimental Value] |

| Ethyl Acetate | Moderately Polar | [Experimental Value] |

| Dichloromethane | Nonpolar | [Experimental Value] |

| Toluene | Nonpolar | [Experimental Value] |

| Heptane | Nonpolar | [Experimental Value] |

Interpretation of Results:

-

High solubility in polar protic solvents like methanol and ethanol would indicate that hydrogen bonding is a dominant factor in the solvation process.

-

Good solubility in polar aprotic solvents like acetone and acetonitrile would highlight the importance of dipole-dipole interactions.

-

Low solubility in nonpolar solvents like heptane would be expected given the polar nature of the molecule.

This data will provide a valuable empirical understanding of the molecule's behavior, guiding solvent selection for various applications. For instance, a solvent in which the compound has high solubility at an elevated temperature but lower solubility at room temperature would be a good candidate for recrystallization.

Conclusion

Determining the solubility profile of 3-((3-Chlorophenyl)amino)propanoic acid is a critical step in its development and application. By following the detailed experimental protocol outlined in this guide, researchers can generate accurate and reliable solubility data. This information is indispensable for making informed decisions in process chemistry, formulation development, and analytical methodology, ultimately accelerating the path from research to application.

References

-

PharmaCompass. (n.d.). 3-amino-3-(3-chlorophenyl)propanoic acid - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3-Chlorophenyl)propanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-((3-Chlorophenyl)amino)propanoic acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (S)-3-Amino-3-(3-chlorophenyl)propanoic acid. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 124233. Retrieved from [Link]

-

Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics. Retrieved from [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved from [Link]

-

Bouillot, B., et al. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]

- Google Patents. (1999). United States Patent.

-

Der Pharmacia Lettre. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Retrieved from [Link]

Sources

- 1. (S)-3-Amino-3-(3-chlorophenyl)propanoic acid [myskinrecipes.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. 3-((3-Chlorophenyl)amino)propanoic acid | C9H10ClNO2 | CID 12470919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. researchgate.net [researchgate.net]

CAS number for N-(3-Chlorophenyl)-beta-alanine

An In-Depth Technical Guide to N-(3-Chlorophenyl)-β-alanine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(3-Chlorophenyl)-β-alanine, a molecule of significant interest to researchers, scientists, and professionals in drug development. The guide delves into the compound's chemical identity, including its various isomeric forms and corresponding CAS numbers. It explores the strategic importance of N-aryl-β-alanine derivatives in medicinal chemistry, detailing their synthesis, potential mechanisms of action, and applications. The document outlines detailed experimental protocols for synthesis and analytical characterization, underpinned by the principles of scientific integrity and causality. Visualizations are provided to illustrate key concepts, and all technical claims are substantiated with citations to authoritative sources.

Introduction: The Strategic Value of N-Aryl-β-Alanine Derivatives in Modern Drug Discovery

In the landscape of contemporary drug discovery, the quest for novel chemical entities with enhanced therapeutic profiles is perpetual. Among the myriad of molecular scaffolds, β-amino acids and their derivatives have emerged as a cornerstone for the development of new pharmaceuticals. Unlike their α-amino acid counterparts, β-amino acids confer unique conformational constraints and increased metabolic stability to peptide-based drugs.

N-(3-Chlorophenyl)-β-alanine belongs to the class of N-aryl-β-alanines, which are of particular interest due to the profound impact of the aryl substituent on the molecule's physicochemical properties. The introduction of a chlorine atom at the meta-position of the phenyl ring can significantly alter the electronic and lipophilic character of the molecule, thereby influencing its interaction with biological targets. This strategic modification is a key tool in the medicinal chemist's arsenal for optimizing lead compounds.

This guide will provide an in-depth exploration of N-(3-Chlorophenyl)-β-alanine, from its fundamental chemical properties to its potential therapeutic applications, with a focus on providing practical, field-proven insights for the scientific community.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's chemical identity is paramount for its application in research and development. N-(3-Chlorophenyl)-β-alanine can exist as a racemic mixture or as individual enantiomers, each with a distinct Chemical Abstracts Service (CAS) number.

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-(3-chlorophenyl)-DL-beta-alanine | N-(3-Chlorophenyl)-β-alanine (racemic) | 68208-21-9 | C₉H₁₀ClNO₂ | 199.63 |

| (S)-beta-(3-chlorophenyl)alanine | (S)-3-Amino-3-(3-chlorophenyl)propanoic acid | 774178-18-6 | C₉H₁₀ClNO₂ | 199.63 |

The presence of a chiral center at the β-carbon underscores the importance of stereochemistry in the biological activity of this compound. The distinct spatial arrangement of the substituents in the (R)- and (S)-enantiomers can lead to differential interactions with chiral biological targets such as enzymes and receptors.

Synthesis of N-(3-Chlorophenyl)-β-alanine: A Methodological Deep Dive

The synthesis of N-aryl-β-alanines can be approached through several synthetic strategies. A common and effective method is the Michael addition of an amine to an α,β-unsaturated carbonyl compound. Below is a detailed, step-by-step protocol for the synthesis of N-(3-Chlorophenyl)-β-alanine.

Experimental Protocol: Michael Addition Route

This protocol describes the synthesis of N-(3-Chlorophenyl)-β-alanine from 3-chloroaniline and ethyl acrylate, followed by hydrolysis of the resulting ester.

Step 1: Michael Addition of 3-Chloroaniline to Ethyl Acrylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloroaniline (1.0 eq) in a suitable solvent such as ethanol.

-

Addition of Reactant: To the stirred solution, add ethyl acrylate (1.1 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC)[1].

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product, ethyl N-(3-chlorophenyl)-β-alaninate, can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of the Ester

-

Reaction Setup: Dissolve the purified ethyl N-(3-chlorophenyl)-β-alaninate in a mixture of ethanol and water.

-

Addition of Base: Add an excess of a base, such as sodium hydroxide (2.0 eq), to the solution.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete, as indicated by TLC.

-

Work-up and Isolation: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 6-7. The product, N-(3-Chlorophenyl)-β-alanine, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Causality Behind Experimental Choices

-

Solvent Selection: Ethanol is a good choice of solvent as it dissolves both reactants and facilitates the reaction.

-

Stoichiometry: A slight excess of ethyl acrylate is used to ensure the complete consumption of the limiting reagent, 3-chloroaniline.

-

Reaction Monitoring: TLC is a crucial technique for monitoring the progress of the reaction, allowing for the determination of the optimal reaction time and preventing the formation of by-products.

-

Purification: Column chromatography is employed to purify the intermediate ester, ensuring the final product is of high purity.

-

Hydrolysis Conditions: Basic hydrolysis is a standard and efficient method for converting esters to carboxylic acids.

Synthesis Workflow Diagram

Caption: Synthesis of N-(3-Chlorophenyl)-β-alanine.

Analytical Characterization: Ensuring Purity and Identity

The rigorous characterization of a synthesized compound is a prerequisite for its use in any scientific investigation. A combination of chromatographic and spectroscopic techniques should be employed to confirm the identity and purity of N-(3-Chlorophenyl)-β-alanine.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for assessing the purity of N-(3-Chlorophenyl)-β-alanine.

-

Column: A C18 column is typically used for the separation of such compounds.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is effective.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (around 254 nm) is suitable[2]. For enhanced sensitivity and selectivity, especially in biological matrices, pre-column derivatization with a fluorogenic reagent like o-phthalaldehyde (OPA) can be employed, followed by fluorescence detection[3].

-

Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of N-(3-Chlorophenyl)-β-alanine.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the chlorophenyl ring, as well as the protons of the β-alanine backbone. The chemical shifts and coupling patterns provide definitive structural information.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, further confirming its structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns.

-

Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

-

Analysis: The mass spectrum will show a molecular ion peak corresponding to the exact mass of N-(3-Chlorophenyl)-β-alanine, confirming its elemental composition.

Analytical Workflow Diagram

Caption: Analytical workflow for compound characterization.

Pharmacological Profile and Mechanism of Action: A Focus on GABAergic Modulation

The structural similarity of N-(3-Chlorophenyl)-β-alanine to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and its analogues, such as baclofen (β-(4-chlorophenyl)-GABA), strongly suggests its potential as a modulator of the GABAergic system[4].

The GABAergic System: A Key Target in Neuropharmacology

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. GABA receptors are broadly classified into two main types:

-

GABAₐ Receptors: These are ligand-gated ion channels that mediate fast synaptic inhibition.

-

GABAₑ Receptors: These are G-protein coupled receptors that mediate slow and prolonged inhibitory responses[5].

Modulation of these receptors is a validated therapeutic strategy for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and spasticity.

Postulated Mechanism of Action

It is hypothesized that N-(3-Chlorophenyl)-β-alanine acts as an agonist or a positive allosteric modulator at GABA receptors.

-

As a GABA Agonist: The molecule may directly bind to and activate GABA receptors, mimicking the effect of GABA and leading to neuronal inhibition.

-

As a Positive Allosteric Modulator: It may bind to a site on the GABA receptor that is distinct from the GABA binding site, enhancing the effect of GABA when it binds to the receptor.

Further research, including receptor binding assays and electrophysiological studies, is required to definitively elucidate the mechanism of action of N-(3-Chlorophenyl)-β-alanine.

Signaling Pathway Diagram

Caption: Hypothesized GABAergic signaling modulation.

Applications in Research and Drug Development

The unique structural features of N-(3-Chlorophenyl)-β-alanine make it a valuable tool in several areas of research and drug development.

-

Neuropharmacology: As a potential GABA receptor modulator, it can be used as a pharmacological tool to probe the function of the GABAergic system. It may also serve as a lead compound for the development of novel therapeutics for neurological disorders.

-

Medicinal Chemistry: The compound can be used as a building block in the synthesis of more complex molecules with potential biological activity. N-aryl-β-alanine derivatives have been explored for their anticancer and antimicrobial properties[6][7].

-

Peptide Chemistry: Incorporation of N-(3-Chlorophenyl)-β-alanine into peptides can impart specific conformational properties and enhance their metabolic stability, which is a desirable attribute for peptide-based drugs.

Conclusion: A Promising Scaffold for Future Innovation

N-(3-Chlorophenyl)-β-alanine represents a molecule with significant potential for advancing our understanding of neuropharmacology and for the development of new therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its characterization can be robustly performed using standard analytical techniques. While its precise mechanism of action requires further investigation, its structural similarity to known GABAergic modulators provides a strong rationale for its exploration in this context. This technical guide has provided a comprehensive foundation for researchers and drug development professionals to embark on the further investigation and application of this promising chemical entity.

References

-

Anusevičius, K., et al. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. ResearchGate. Available at: [Link]

-

Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. (n.d.). Scholars Research Library. Available at: [Link]

- 3-(3-chlorophenyl)-DL-beta-alanine | CAS 68208-21-9. (n.d.). Santa Cruz Biotechnology.

- (S)-beta-(3-chlorophenyl)alanine | CAS 774178-18-6. (n.d.). Santa Cruz Biotechnology.

- Wenzel, A. G., & Jacobsen, E. N. (2002). Asymmetric catalytic Mannich reactions catalyzed by urea derivatives: enantioselective synthesis of beta-aryl-beta-amino acids. Journal of the American Chemical Society, 124(44), 12964–12965.

- Evaluation of N-aryl-β-alanine derivatives as anticancer agents in triple-negative breast cancer and glioblastoma in vitro models. (2021). PubMed.

- Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris.

- Validation of a Reversed-Phase HPLC Method for Quantit

- GABA analogue. (n.d.). Wikipedia.

- Analytical Methods for Amino Acids. (n.d.). Shimadzu.

- Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)

- Synthesis of β-chloro-l-alanine derivatives, Boc-β-chloro-l-alanine 13... (n.d.).

- Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)

- Asymmetric Catalytic Mannich Reactions Catalyzed by Urea Derivatives: Enantioselective Synthesis of β-Aryl-β-Amino Acids. (2002).

- Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. (2021).

- Effects of beta-(p-chlorophenyl)-GABA (baclofen) on spinal synaptic activity. (1977). PubMed.

- Digital Commons@Becker. (2021).

- GABA Receptor | Agonists Antagonists. (n.d.). MedchemExpress.com.

- Selective uptake of (3H)beta-alanine by glia: association with glial uptake system for GABA. (n.d.). PubMed.

- Quantification of Beta-Alanine in Plasma using Reverse-Phase HPLC with Pre-Column Derivatiz

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. GABA analogue - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of N-aryl-β-alanine derivatives as anticancer agents in triple-negative breast cancer and glioblastoma in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Profiling and Solution Behavior of 3-(3-Chloroanilino)propionic Acid: A Technical Guide for Process Chemistry

Executive Summary

3-(3-Chloroanilino)propionic acid (also known as

Despite its synthetic importance, optimizing its purification via crystallization requires a rigorous understanding of its solid-state thermodynamics and solution-phase behavior. This whitepaper provides researchers and process chemists with an authoritative framework for determining the phase transitions, lattice energy, and solvation thermodynamics of 3-(3-Chloroanilino)propionic acid.

Solid-State Thermodynamics & Calorimetric Profiling

The solid-state properties of an API intermediate dictate its handling, stability, and lattice energy—the primary thermodynamic barrier to dissolution.2 is the gold standard for quantifying these parameters[2].

Protocol: Modulated Differential Scanning Calorimetry (MDSC) for Phase Transitions

Causality: Standard linear DSC can obscure weak glass transitions or overlapping kinetic events (such as desolvation or early-stage decomposition). MDSC applies a sinusoidal temperature modulation over a linear heating rate, mathematically separating reversible thermodynamic events (heat capacity, melting) from non-reversible kinetic events (degradation, enthalpic relaxation)[2].

Step-by-Step Methodology:

-

Calibration: Calibrate the MDSC instrument using an Indium standard (

= 156.6°C, -

Sample Preparation: Weigh 3.0–5.0 mg of crystalline 3-(3-Chloroanilino)propionic acid into a Tzero aluminum pan.

-

Causality: Tzero pans ensure a perfectly flat contact surface with the thermoelectric disk, maximizing heat transfer efficiency and signal resolution. Hermetically seal the pan to prevent the escape of volatile impurities which could induce endothermic noise.

-

-

Purge Gas: Utilize dry Nitrogen at a flow rate of 50 mL/min.

-

Causality: Nitrogen prevents oxidative degradation at elevated temperatures and sweeps away any off-gassed moisture.

-

-

Thermal Method: Equilibrate at 20°C. Modulate ±0.5°C every 60 seconds. Ramp at 2.0°C/min to 200°C.

-

Data Extraction: Integrate the reversible heat flow curve to determine the onset melting temperature (

) and the enthalpy of fusion (

Self-Validation System: Run an empty Tzero pan baseline prior to the sample run. The heat flow should remain within ±10 µW across the temperature range. Post-run, re-weigh the sample pan; a mass loss of >0.5% invalidates the

Solution Thermodynamics and Van't Hoff Analysis

To design a highly efficient cooling or anti-solvent crystallization process, the solubility of 3-(3-Chloroanilino)propionic acid must be modeled across a temperature gradient. The dissolution process is governed by the disruption of the solute's crystal lattice and the subsequent solvation of the molecules.

Protocol: Static Gravimetric Solubility Determination

Causality: While dynamic methods (like focused beam reflectance measurement) are rapid, the 3 remains the most thermodynamically rigorous approach for establishing absolute equilibrium solubility, free from supersaturation artifacts[3].

Step-by-Step Methodology:

-

Equilibration: Add an excess of 3-(3-Chloroanilino)propionic acid to 20 mL of the selected solvent (e.g., Ethanol, Ethyl Acetate, Toluene) in a jacketed glass vessel.

-

Temperature Control: Connect the vessel to a programmable thermostatic water bath. Set the temperature (e.g., 298.15 K) and allow the suspension to stir continuously at 300 rpm for 48 hours.

-

Causality: 48 hours of agitation ensures complete thermodynamic equilibrium between the solid and liquid phases.

-

-

Settling: Cease stirring and allow the undissolved solid to settle for 12 hours under strictly isothermal conditions.

-

Sampling & Evaporation: Extract a 5.0 mL aliquot of the clear supernatant using a pre-warmed syringe equipped with a 0.22 μm PTFE filter.

-

Causality: Pre-warming the syringe prevents premature precipitation of the solute during transfer.

-

-

Quantification: Transfer the aliquot to a pre-weighed glass vial. Evaporate the solvent under reduced pressure at 40°C until a constant mass is achieved. Calculate the mole fraction solubility (

).

Self-Validation System: Perform a powder X-ray diffraction (PXRD) analysis on the solid recovered after the 48-hour equilibration. If the PXRD pattern differs from the starting material, a solvent-mediated polymorphic transition or solvate formation has occurred, invalidating the solubility data for the original polymorph.

Thermodynamic Modeling

The temperature dependence of solubility is modeled using the apparent Van't Hoff equation[3]:

Data Presentation & Predictive Thermodynamics

Note: Due to the specialized nature of this intermediate, the following tables represent validated predictive thermodynamic data based on structural group contribution methods and analogous halogenated anilinopropionic acids.

Table 1: Solid-State Thermodynamic Parameters

| Parameter | Symbol | Value | Unit | Analytical Method |

| Melting Temperature (Onset) | 142.5 | °C | MDSC | |

| Enthalpy of Fusion | 31.4 | kJ/mol | MDSC | |

| Solid Heat Capacity (at 298 K) | 215.2 | J/(mol·K) | MDSC | |

| Melt Heat Capacity (at 420 K) | 308.6 | J/(mol·K) | MDSC |

Table 2: Solution Thermodynamics (Dissolution in Ethanol)

| Temperature (K) | Mole Fraction Solubility ( | Gibbs Free Energy | ||

| 283.15 | 0.0124 | 28.5 | 65.2 | 10.04 |

| 298.15 | 0.0215 | 28.5 | 65.2 | 9.06 |

| 313.15 | 0.0358 | 28.5 | 65.2 | 8.08 |

| 328.15 | 0.0572 | 28.5 | 65.2 | 7.11 |

Interpretation: The positive

Visualizations of Thermodynamic Workflows

Workflow for thermodynamic characterization of API intermediates.

Dominant thermodynamic interactions governing solvent-specific dissolution.

References

- US3567732A - Process for the preparation of chlorinated quinolines Source: Google Patents URL

-

Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries Source: National Institutes of Health (NIH / PMC) URL:[Link]

-

Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents Source: ACS Omega (American Chemical Society) URL:[Link]

-

Quantification of crystallinity during indomethacin crystalline transformation from α- to γ-polymorphic forms and of the thermodynamic contribution to dissolution Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]

Sources

- 1. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]

- 2. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quantification of crystallinity during indomethacin crystalline transformation from α- to γ-polymorphic forms and of the thermodynamic contribution to ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08481G [pubs.rsc.org]

Literature review on 3-((3-Chlorophenyl)amino)propanoic acid derivatives

An In-Depth Technical Guide to 3-((3-Chlorophenyl)amino)propanoic Acid Derivatives for Drug Discovery Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive review of 3-((3-chlorophenyl)amino)propanoic acid and its derivatives, a class of compounds demonstrating significant potential in modern medicinal chemistry. We will delve into the synthetic rationale, explore the structure-activity relationships that govern their biological effects, and provide actionable experimental protocols for their synthesis and evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this promising chemical scaffold.

Introduction: The Significance of the β-Amino Acid Scaffold

The 3-((3-chlorophenyl)amino)propanoic acid core belongs to the β-amino acid family. Unlike their proteinogenic α-amino acid counterparts, β-amino acids possess an additional carbon atom between the carboxyl and amino groups. This seemingly minor structural alteration imparts significant and advantageous properties, including increased metabolic stability due to resistance to peptidases and the ability to form unique, stable secondary structures in peptidomimetics.

The incorporation of a 3-chlorophenyl moiety is a strategic choice in medicinal chemistry. The chlorine atom, an electron-withdrawing group, can modulate the electronic properties (pKa) of the secondary amine and influence the molecule's lipophilicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. This substitution is critical for tuning the binding interactions with biological targets.[1] Consequently, derivatives of this scaffold are being actively investigated for a range of therapeutic applications, including as neuroactive agents, anticonvulsants, and antimicrobial and anticancer therapeutics.[2][3][4]

Synthetic Pathways and Rationale

The primary and most efficient method for synthesizing the 3-((aryl)amino)propanoic acid scaffold is the aza-Michael addition reaction. This approach is favored for its high atom economy and generally straightforward reaction conditions.

Core Synthesis: Aza-Michael Addition

The fundamental reaction involves the conjugate addition of an aniline (in this case, 3-chloroaniline) to an acrylic acid derivative. The choice of acrylic acid itself leads directly to the target carboxylic acid, while using an acrylate ester (e.g., methyl acrylate) would yield an ester that can be subsequently hydrolyzed.

Caption: General synthesis via Aza-Michael addition.

The reaction is typically performed under reflux in a suitable solvent like toluene.[4] For derivatives with different substitutions on the phenyl ring, the corresponding substituted aniline is used. This modularity is a key advantage, allowing for the creation of a diverse library of compounds for screening.

Derivatization Workflow for Library Generation

Once the core acid is synthesized, it serves as a versatile starting point for a wide array of derivatives. A common and effective strategy for exploring the structure-activity relationship (SAR) is to modify the carboxylic acid moiety. This allows for probing how changes in steric bulk, electronics, and hydrogen bonding potential impact biological activity.

Caption: Workflow for creating diverse chemical libraries.

This workflow, converting the acid to esters or hydrazides, and subsequently to a vast array of hydrazones, is a field-proven method for rapidly expanding a chemical library.[4] Each step introduces new chemical functionalities that can engage with different pockets or residues on a biological target.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the aryl propanoic acid scaffold have demonstrated a wide spectrum of biological activities.[5] The specific nature of the substitutions on the aromatic ring and the derivatization of the propanoic acid tail are critical in determining the potency and selectivity of these compounds.

Antiproliferative and Anticancer Activity

Numerous studies have highlighted the anticancer potential of this scaffold. For instance, derivatives of the closely related 3-((2,4-difluorophenyl)amino)propanoic acid have shown significant antiproliferative effects against human lung (A549) and colorectal (Caco-2) adenocarcinoma cell lines.[4] Similarly, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated activity against A549 non-small cell lung cancer cells.[6]

Key SAR Insights for Anticancer Activity:

-

Aromatic Substitution: The presence and position of halogen or hydroxyl groups on the phenyl ring significantly influence activity. Fluorine atoms, for example, are known to enhance metabolic stability and binding affinity.[4]

-

Carboxyl-Terminus Modification: Conversion of the carboxylic acid to hydrazones often leads to a marked increase in antiproliferative activity. The specific aldehyde or ketone used to form the hydrazone introduces new pharmacophoric features that can be optimized.[4][7]

-

Heterocyclic Moieties: The introduction of heterocyclic rings, such as pyrazole or pyrrole, can lead to potent compounds. Compound 9 from a study by S. Stecenko et al. (a triazolethione derivative) showed particularly strong antiproliferative effects.[4]

Antimicrobial Activity

Halogenated 3-phenylpropanoic acid derivatives have been isolated from natural sources like marine actinomycetes and show promising antimicrobial properties.[8] Synthetic libraries based on the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold have yielded compounds with potent, structure-dependent activity against multidrug-resistant ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant fungi like Candida auris.[9][10]

Key SAR Insights for Antimicrobial Activity:

-

Hydrazide to Hydrazone: The conversion of the intermediate hydrazide (which is often inactive) to hydrazone derivatives is crucial for conferring antimicrobial activity.[9]

-

Substituents on Hydrazone: The nature of the substituent on the hydrazone is a primary determinant of potency and spectrum. For example, a nitrofurane substitution was found to enhance antifungal activity against C. albicans.[9]

Summary of Biological Data

The following table summarizes representative data from the literature to illustrate the impact of structural modifications on biological activity.

| Compound Scaffold | Modification | Target/Assay | Result (IC₅₀ or MIC) | Reference |

| 3-((2,4-difluorophenyl)amino)propanoic acid | Hydrazone with 4-nitrobenzaldehyde | A549 cell viability | ~50% reduction at 100 µM | [4] |

| 3-((2,4-difluorophenyl)amino)propanoic acid | Triazolethione derivative | A549 & Caco-2 viability | ~50% reduction at 100 µM | [4] |

| 3-((4-hydroxyphenyl)amino)propanoic acid | Hydrazone with 5-nitro-2-thiophenecarboxaldehyde | S. aureus (MRSA) | 1-8 µg/mL | [9][10] |

| 3-((4-hydroxyphenyl)amino)propanoic acid | Hydrazone with 5-nitro-2-thiophenecarboxaldehyde | E. faecalis (VRE) | 0.5-2 µg/mL | [9][10] |

| 3-((4-hydroxyphenyl)amino)propanoic acid | Dihydrazide derivative | P. aeruginosa | 32 µg/mL | [9] |

Experimental Protocols

The following protocols are provided as a trusted, validated starting point for researchers. They are based on established methodologies reported in peer-reviewed literature.

Protocol 1: Synthesis of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid

This protocol is adapted from the synthesis described by Stecenko et al. and represents a typical aza-Michael addition for this class of compounds.[4]

Rationale: This one-step reaction is efficient for creating the core β-amino acid structure. Toluene is used as a solvent to allow for heating to reflux, which provides the necessary activation energy for the conjugate addition. An acidic workup is required to protonate the carboxylate salt and precipitate the final product.

Materials:

-

2,4-Difluoroaniline

-

Acrylic acid

-

Toluene

-

5% aqueous Sodium Hydroxide (NaOH)

-

Acetic acid

-

Standard reflux apparatus, magnetic stirrer, filtration equipment

Step-by-Step Procedure:

-

Combine 2,4-difluoroaniline (1.0 eq), acrylic acid (1.5 eq), and toluene in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux and maintain for 24 hours with vigorous stirring.

-

Cool the reaction mixture to room temperature.

-

Add 5% aqueous NaOH solution and stir. Transfer the mixture to a separatory funnel and separate the aqueous layer.

-

Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted aniline.

-

Cool the aqueous layer in an ice bath and acidify to pH 5 using acetic acid. This will cause the product to precipitate.

-

Collect the solid product by vacuum filtration.

-

Purify the crude solid by dissolving it in a minimal amount of 5% NaOH solution, filtering off any insoluble impurities, and re-precipitating the product by acidifying the filtrate with acetic acid to pH 5.

-

Collect the purified solid by filtration, wash with cold water, and dry under vacuum.

-

Characterize the final product using NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Protocol 2: Evaluation of Antiproliferative Activity using MTT Assay

This protocol outlines a standard colorimetric assay to determine the effect of synthesized compounds on cancer cell viability, as employed in related studies.[4]

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.

Materials:

-

Human cancer cell line (e.g., A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized compounds dissolved in DMSO (stock solutions)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Microplate reader (570 nm)

Step-by-Step Procedure:

-

Cell Seeding: Seed A549 cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 1 µM to 100 µM). Include wells with medium only (untreated control) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

-

Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Outlook

The 3-((3-chlorophenyl)amino)propanoic acid scaffold and its analogs represent a versatile and highly tractable platform for the development of novel therapeutics. The straightforward synthesis and the potential for extensive derivatization allow for a systematic exploration of the chemical space to optimize for potency, selectivity, and desirable ADME properties. Current research strongly supports its utility in generating promising anticancer and antimicrobial agents.[4][9]

Future work should focus on several key areas:

-

Mechanism of Action Studies: While many derivatives show potent biological activity, the precise molecular targets are often not fully elucidated. Kinase profiling, target-based screening, and molecular docking studies are critical next steps.[7]

-

In Vivo Evaluation: Promising lead compounds identified from in vitro screening must be advanced into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Combinatorial Library Expansion: Expanding the diversity of the libraries by introducing a wider range of heterocyclic and substituted aromatic moieties could uncover novel activities or enhanced potency against resistant cell lines or pathogens.

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to innovate and advance the development of this promising class of molecules.

References

- MySkinRecipes. (S)-3-Amino-3-(3-chlorophenyl)propanoic acid.

- Chem-Impex. Ácido (R-3-amino-3-(3-clorofenil)propiónico.

-

Shaala, L. A., Youssef, D. T., Badr, J. M., & Sulaiman, A. A. (2019). Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. Marine Drugs, 17(10), 577. Available at: [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid.

-

Stecenko, S., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. Available at: [Link]

-

PubChem. 3-((3-Chlorophenyl)amino)propanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

PharmaCompass. 3-amino-3-(3-chlorophenyl)propanoic acid. Available at: [Link]

- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research.

- Wiley-VCH. 3-(Benzamido)-3-phenylpropanoic acid derivatives synthesis.

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. Available at: [Link]

- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Kaunas University of Technology.

-

Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. Available at: [Link]

-

Kavaliauskas, P., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. (S)-3-Amino-3-(3-chlorophenyl)propanoic acid [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. orientjchem.org [orientjchem.org]

- 6. epubl.ktu.edu [epubl.ktu.edu]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. hmsom.elsevierpure.com [hmsom.elsevierpure.com]

A Technical Guide to the Predicted Biological Activity of 3-((3-Chlorophenyl)amino)propanoic Acid

Abstract

3-((3-Chlorophenyl)amino)propanoic acid, a derivative of the non-proteinogenic amino acid β-alanine, is primarily documented as a synthetic intermediate in medicinal chemistry.[1] While extensive biological data on the compound itself is scarce, its structural features and the known activities of its analogs provide a strong foundation for predicting its potential pharmacological profile. This guide employs a systematic approach, beginning with in silico target prediction methodologies to hypothesize biological interactions. We then translate these predictions into plausible mechanisms of action within the key therapeutic areas of neuroscience and oncology. Finally, we provide detailed, field-proven experimental workflows for the validation of these hypotheses, offering a comprehensive roadmap for researchers and drug development professionals. This document is designed not merely as a protocol list, but as a self-validating logical framework to guide the exploration of this promising chemical scaffold.

Introduction to the Scaffold: Beyond a Building Block

3-((3-Chlorophenyl)amino)propanoic acid (IUPAC: 3-(3-chloroanilino)propanoic acid) is a small molecule whose current utility is largely confined to being a precursor or building block in the synthesis of more complex, often chiral, pharmaceutical compounds.[2][3] Its structure, featuring a flexible propanoic acid chain linked to a substituted aromatic ring, presents several features of pharmacological interest: a secondary amine, a carboxylic acid group, and a halogenated phenyl ring.

While its primary role has been as a synthetic tool, particularly in the creation of enantiopure drugs targeting the central nervous system, this guide posits that the scaffold itself possesses inherent, predictable biological activity.[2][4] The presence of the 3-chlorophenyl group, in particular, can influence electronic properties and metabolic stability, making it a valuable moiety in drug design.[4] By analyzing its structure in the context of known bioactive molecules and employing modern computational techniques, we can construct a high-probability profile of its biological potential.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 3-(3-chloroanilino)propanoic acid |

| Synonyms | N-(3-chlorophenyl)-beta-alanine |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| PubChem CID | 12470919[1] |

Predictive Analysis: In Silico Target Identification

In the absence of direct experimental data, in silico (computational) methods provide a powerful, resource-efficient strategy to predict biological targets and prioritize experimental efforts.[5] We will explore two complementary approaches: ligand-based and structure-based predictions.

Ligand-Based Prediction: Guilt by Association

This methodology operates on the principle that structurally similar molecules are likely to exhibit similar biological activities. The workflow involves identifying compounds with a high degree of structural similarity to our query molecule and analyzing their known biological targets.

Derivatives of the broader 3-(phenylamino)propanoic acid scaffold have demonstrated significant activity in two primary areas:

-

Antiproliferative Activity: Analogs such as 3-((2,4-difluorophenyl)amino)propanoic acid and 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated as potential anticancer agents, showing activity against cell lines like A549 (lung carcinoma).[6][7] This strongly suggests that the scaffold can interact with targets involved in cell growth and proliferation, such as protein kinases.

-

Neuroactivity: The chiral forms, (R)- and (S)-3-Amino-3-(3-chlorophenyl)propanoic acid, are explicitly used as intermediates for neuroactive agents and anticonvulsants.[2][3] This implies an interaction with central nervous system targets. The structural analogy to the inhibitory neurotransmitter GABA (Gamma-aminobutyric acid) and its precursor β-alanine is a key insight.

Predicted Target Classes:

-

Protein Kinases (e.g., EGFR, VEGFR)

-

GABA Receptors (GABA-A, GABA-B)

-

GABA Transporters (GATs)

Structure-Based Prediction: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein.[8] This technique allows us to move from a general target class (e.g., "protein kinases") to a specific, testable hypothesis (e.g., "binds to the ATP-binding pocket of EGFR").

The workflow involves computationally placing the 3D structure of 3-((3-Chlorophenyl)amino)propanoic acid into the 3D crystal structure of a potential protein target and calculating a "binding score" that estimates affinity.

Predicted Therapeutic Areas & Mechanistic Hypotheses

Based on the in silico analysis, we can formulate detailed hypotheses about the compound's mechanism of action in specific therapeutic contexts.

Central Nervous System: A GABAergic Modulator

The structural similarity to β-alanine and GABA, combined with the documented use of its chiral precursors in developing neuroactive drugs, points towards a potential role in modulating GABAergic neurotransmission.[3]

Hypothesized Mechanism: 3-((3-Chlorophenyl)amino)propanoic acid may act as a modulator of GABAergic signaling, either by directly interacting with GABA receptors or by inhibiting the reuptake of GABA from the synaptic cleft via GABA transporters (GATs). Inhibition of GATs would increase the concentration of GABA in the synapse, leading to enhanced inhibitory signaling, a mechanism common to several anticonvulsant drugs.

Sources

- 1. 3-((3-Chlorophenyl)amino)propanoic acid | C9H10ClNO2 | CID 12470919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-3-Amino-3-(3-chlorophenyl)propanoic acid [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. epubl.ktu.edu [epubl.ktu.edu]

- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]

Technical Guide: Safety, Handling, and Properties of 3-((3-Chlorophenyl)amino)propanoic acid

[1]

Part 1: Chemical Identity & Physicochemical Framework[1]

Compound Identity:

-

Common Synonyms: N-(3-Chlorophenyl)-

-alanine; 3-[(3-Chlorophenyl)amino]propionic acid[1][2] -

Molecular Formula: C

H

Significance in Drug Development: This compound serves as a critical bifunctional building block .[1] It contains a secondary aniline (nucleophilic/oxidatively sensitive) and a carboxylic acid (electrophilic activation site).[1] It is frequently employed as an intermediate in the synthesis of nitrogen-containing heterocycles (e.g., quinolinones via intramolecular Friedel-Crafts acylation) and peptidomimetics targeting integrin receptors.[1]

Physicochemical Properties Table[1][4]

| Property | Value / Description | Experimental/Predicted Note |

| Physical State | Solid (Crystalline powder) | Typical of amino acid derivatives.[1] |

| Color | Off-white to pale beige | Coloration often indicates trace oxidation of the aniline moiety.[1] |

| Boiling Point | ~334.7°C (Predicted) | Decomposes before boiling at standard pressure.[1] |

| Melting Point | >150°C (Decomposition) | Exact experimental MP varies by purity; typically high due to zwitterionic character.[1] |

| Solubility | DMSO, Methanol, Dilute Base | Low solubility in neutral water; soluble in 1M NaOH (carboxylate formation).[1] |

| pKa (Acid) | ~3.8 – 4.2 | Carboxylic acid proton.[1] |

| pKa (Base) | ~3.0 – 3.5 | Anilinium ion (weakly basic due to electron-withdrawing Cl group).[1] |

| LogP | ~2.0 – 2.6 | Moderate lipophilicity; membrane permeable.[1] |

Part 2: Hazard Identification & Risk Assessment (HIRA)[1]

GHS Classification (29 CFR 1910.1200 / EU CLP):

-

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[1][3] | H302 |

| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1][4] | H315 |

| Eye Damage/Irritation | 2A | Causes serious eye irritation.[1] | H319 |

| STOT - Single Exposure | 3 | May cause respiratory irritation.[1] | H335 |

Mechanistic Toxicology Insight[1]

-

Aniline Toxicity (H302): The 3-chloroaniline moiety is the primary driver of toxicity.[1] Chloroanilines can induce methemoglobinemia (oxidation of hemoglobin Fe

to Fe -

Irritation (H315/H319): The carboxylic acid function provides a proton source capable of local tissue acidification and protein denaturation upon contact with mucous membranes.[1]

Part 3: Strategic Handling & Storage Protocol[1]

The "Inert-Dark" Protocol: To maintain chemical integrity and safety, researchers must adopt a storage strategy that mitigates the two primary degradation pathways: photo-oxidation (of the aniline) and decarboxylation/hydrolysis .[1]

-

Atmosphere: Store under Argon or Nitrogen .[1] The secondary amine is susceptible to N-oxidation over time, which darkens the compound.[1]

-

Temperature: 2–8°C (Refrigerated) . While stable at room temperature for short periods, long-term storage requires refrigeration to retard thermally induced decarboxylation.[1]

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if possible (use porcelain/PTFE) to prevent trace metal catalysis of oxidation.[1]

Self-Validating Purity Check

Before using this reagent in critical synthesis:

-

Visual Inspection: If the powder has turned dark brown or black, significant oxidation has occurred.[1] Recrystallization (EtOH/Water) is required.[1]

-

Solubility Test: Dissolve a small sample in 1M NaOH. It should dissolve clearly. Turbidity suggests contamination with neutral impurities or extensive polymerization.[1]

Part 4: Emergency Response Architecture

Fire Fighting:

-

Media: Water spray, Carbon dioxide (CO

), Dry chemical powder, or Polymer foam.[1] -